molecular formula C15H22N2O4 B13607922 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid

3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid

Cat. No.: B13607922
M. Wt: 294.35 g/mol
InChI Key: WGMJVPNOBHAXKS-UHFFFAOYSA-N
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Description

3-[(4-{[(Tert-Butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine on a para-substituted phenyl ring, a methylamino group, and a propanoic acid backbone. The Boc group serves as a protective moiety for amines during synthetic processes, while the phenyl and methylamino substituents modulate steric and electronic properties. This compound is structurally designed for applications in peptide synthesis, medicinal chemistry, and drug delivery, where its stability and reactivity are critical .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

3-[N-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]propanoic acid

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)16-11-5-7-12(8-6-11)17(4)10-9-13(18)19/h5-8H,9-10H2,1-4H3,(H,16,20)(H,18,19)

InChI Key

WGMJVPNOBHAXKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N(C)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature . The Boc-protected amino acid can then be further reacted with other reagents to form the desired compound.

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The removal of the Boc group yields the free amine.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid primarily involves the protection of amino groups during chemical reactions. The Boc group prevents unwanted side reactions by temporarily blocking the reactivity of the amino group. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

Aromatic Substituents
  • Fluorophenyl Derivatives: 3-(4-Fluorophenyl)propanoic Acid Analogs: Compounds like 3-((tert-butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid () replace the methylamino group with a fluorobenzyl moiety. Pyrazole-Containing Analogs: 3-(5-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)propanoic acid () introduces a fluorophenyl-substituted pyrazole ring. The heterocyclic core increases rigidity and may enhance target binding specificity in enzyme inhibition .
Heterocyclic Modifications
  • Triazole-Linked Derivatives: 2-((Tert-butoxycarbonyl)amino)-3-(4-((1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)propanoic acid () incorporates a triazole ring via click chemistry. This modification improves aqueous solubility and enables conjugation strategies for radiotheranostics .
  • Thiazole-Containing Analogs: (S)-2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid derivatives () replace the Boc-protected phenyl group with a thiazole ring. These compounds exhibit antimycobacterial activity, highlighting the role of thiazole in targeting microbial enzymes .
Amino Acid Backbone Alterations
  • Cyclobutyl and Cyclopropyl Substituents: (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid () substitutes the phenyl group with a cyclobutyl ring, increasing steric bulk and conformational restriction. Such analogs are valuable in peptide mimetics to enhance proteolytic stability .
  • Furan Derivatives: 3-[(tert-Butoxycarbonyl)amino]-3-(3-furyl)propanoic acid () replaces the phenyl ring with a furan group. The electron-rich furan enhances hydrogen-bonding interactions but may reduce stability under acidic conditions .

Physicochemical and Pharmacokinetic Properties

Compound Key Substituents Molecular Weight (g/mol) Noted Properties References
Target Compound Boc-protected phenyl, methylamino ~350 (estimated) Moderate lipophilicity, stable under basic conditions
3-((tert-butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid Fluorobenzyl ~325 Enhanced metabolic stability, higher logP
3-(5-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methylpyrazole) Pyrazole, fluorophenyl ~390 Rigid structure, improved enzyme inhibition
2-((Tert-butoxycarbonyl)amino)-3-(triazolylmethoxyphenyl)propanoic acid Triazole, fluoroethyl ~420 High solubility, radiotheranostic potential
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid Cyclobutyl ~300 Increased steric bulk, protease resistance

Biological Activity

3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid, also known by its CAS number 199609-62-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its role in drug discovery and therapeutic applications.

Chemical Structure and Properties

The molecular formula for 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid is C15H21N2O4. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine, which is crucial for its stability and reactivity in various chemical environments.

PropertyValue
Molecular Weight293.35 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
pKaNot available

Synthesis

The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl chloride with an appropriate amine under controlled conditions. The process can be optimized for yield and purity using various solvents and reaction temperatures.

The biological activity of 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid primarily stems from its interaction with specific biological targets. It has been studied for its potential as an inhibitor of various enzymes involved in cancer cell proliferation and other diseases.

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to this one can inhibit key enzymes in cancer pathways, potentially leading to reduced tumor growth. For instance, studies have shown that derivatives exhibit micromolar inhibition against specific targets like HSET (KIFC1), which is crucial for mitotic spindle formation in cancer cells .
  • Cellular Effects : In vitro studies have demonstrated that this compound can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death rates . This effect is particularly relevant in the context of cancer therapies aimed at disrupting abnormal cell division.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on HSET Inhibition : A recent study reported the identification of a series of thiazole derivatives that showed significant inhibition of HSET with nanomolar potency. The structure-activity relationship (SAR) analysis revealed that modifications to the amine groups significantly affected inhibitory activity .
  • Drug Discovery Applications : The compound has been used as a reference standard in drug discovery processes, particularly in screening for new inhibitors targeting similar pathways . Its unique structural features allow it to serve as a versatile scaffold for developing novel therapeutic agents.

Research Findings

Recent literature highlights the following findings regarding the biological activity of 3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoic acid:

  • Potency : Compounds with similar structural motifs have shown enhanced potency against cancer cell lines, indicating the potential for this compound to be developed into a therapeutic agent.
  • Selectivity : The selectivity of these compounds for their targets can be fine-tuned through structural modifications, enhancing their therapeutic index while minimizing off-target effects .

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